molecular formula C8H6N2O2 B3106476 Pyrrolo[1,2-a]pyrazine-8-carboxylic acid CAS No. 158945-78-9

Pyrrolo[1,2-a]pyrazine-8-carboxylic acid

Cat. No. B3106476
M. Wt: 162.15 g/mol
InChI Key: HXNHJQXAQCRRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05593984

Procedure details

To 1 g of 8-cyanopyrrolo[1,2-a]pyrazine prepared in Preparation Example 8 were added 10 ml of concentrated sulfuric acid, 10 ml of acetic acid and 10 ml of distilled water; and the mixture was refluxed for 1 hour. The reaction mixture was cooled and poured into 100 ml of ice-water. The resulting solid was filtered and dried under reduced pressure to obtain 0.5 g of title compound.
Name
8-cyanopyrrolo[1,2-a]pyrazine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1[CH:4]=[CH:5][N:6]2[CH:11]=[CH:10][N:9]=[CH:8][C:7]=12)#N.S(=O)(=O)(O)O.[C:17]([OH:20])(=[O:19])[CH3:18]>O>[C:17]([C:18]1[CH:4]=[CH:5][N:6]2[CH:11]=[CH:10][N:9]=[CH:8][C:7]=12)([OH:20])=[O:19]

Inputs

Step One
Name
8-cyanopyrrolo[1,2-a]pyrazine
Quantity
1 g
Type
reactant
Smiles
C(#N)C=1C=CN2C1C=NC=C2
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
and the mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C=CN2C1C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.